molecular formula C22H36O3 B8741163 Methyl 3-(tetradecyloxy)benzoate CAS No. 40654-43-1

Methyl 3-(tetradecyloxy)benzoate

Cat. No.: B8741163
CAS No.: 40654-43-1
M. Wt: 348.5 g/mol
InChI Key: SLZPMAFMEORNOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(tetradecyloxy)benzoate is a benzoate ester derivative with the molecular formula C₂₂H₃₆O₃ (molecular weight: 348.52 g/mol). Its structure consists of a benzoate core substituted with a methoxy group at the ester position and a tetradecyloxy (14-carbon alkyl chain) group at the meta position of the aromatic ring. Key structural identifiers include:

  • SMILES: CCCCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)OC
  • InChI: InChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-25-21-17-15-16-20(19-21)22(23)24-2/h15-17,19H,3-14,18H2,1-2H3
  • InChIKey: SLZPMAFMEORNOE-UHFFFAOYSA-N .

The long alkyl chain imparts significant hydrophobicity, making it useful in applications requiring lipid solubility, such as surfactants or intermediates in organic synthesis.

Properties

CAS No.

40654-43-1

Molecular Formula

C22H36O3

Molecular Weight

348.5 g/mol

IUPAC Name

methyl 3-tetradecoxybenzoate

InChI

InChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-25-21-17-15-16-20(19-21)22(23)24-2/h15-17,19H,3-14,18H2,1-2H3

InChI Key

SLZPMAFMEORNOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Benzoate Esters

a) Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate
  • Molecular Formula : C₁₂H₁₄O₅
  • Key Differences: Contains a cyclopropylmethoxy group and a hydroxyl group at the para position. This compound is more hydrophilic than Methyl 3-(tetradecyloxy)benzoate .
b) Methyl 3-(4-methylpiperazin-1-yl)benzoate
  • Molecular Formula : C₁₃H₁₈N₂O₂
  • The nitrogen-rich structure makes it a candidate for pharmaceutical applications, unlike the purely hydrophobic tetradecyloxy derivative .
c) Methyl 3-(bromomethyl)benzoate
  • Molecular Formula : C₉H₉BrO₂
  • Key Differences : A bromomethyl group at the meta position provides a reactive site for nucleophilic substitution. This compound is widely used as an intermediate in synthesizing complex molecules, whereas the tetradecyloxy derivative lacks such reactivity .

Aromatic/Heterocyclic-Substituted Benzoates

a) Methyl 3-[(6-Bromoindol-1-yl)methyl]benzoate
  • Molecular Formula: C₁₇H₁₄BrNO₂
  • This compound is explored in HIV-1 fusion inhibitor studies, highlighting its biological relevance compared to the non-aromatic tetradecyloxy analog .
b) Methyl 3-(3-chlorophenoxy)benzoate (85f)
  • Molecular Formula : C₁₄H₁₁ClO₃
  • Key Differences: A chlorophenoxy group enhances electron-withdrawing properties, affecting electronic distribution and reactivity. Synthesized in 29% yield via Suzuki coupling, this compound contrasts with the tetradecyloxy derivative in both synthesis complexity and electronic effects .
c) Methyl 3-(3-(trifluoromethyl)phenoxy)benzoate (85h)
  • Molecular Formula : C₁₅H₁₁F₃O₃
  • Key Differences: The trifluoromethyl group increases lipophilicity and metabolic stability, commonly exploited in agrochemicals. Its synthesis yield (33%) is comparable to other phenoxy-substituted benzoates .

Functional Group and Chain Length Comparisons

Compound Substituent Molecular Weight Key Properties Applications
This compound C₁₄H₂₉O– 348.52 g/mol High hydrophobicity, lipid solubility Surfactants, polymer additives
Methyl benzoate H– 136.15 g/mol Simple ester, moderate polarity Fragrances, solvents
Methyl 3-(bromomethyl)benzoate BrCH₂– 229.07 g/mol Reactive bromine site Pharmaceutical intermediates
Methyl 3-(4-methylpiperazin-1-yl)benzoate N-containing heterocycle 234.30 g/mol Basicity, coordination potential Drug discovery

Preparation Methods

General Procedure

  • Reactants :

    • Methyl 3-hydroxybenzoate (starting material)

    • 1-Bromotetradecane (alkylating agent)

    • Potassium carbonate (K₂CO₃) (base)

    • DMF or 2-pentanone (solvent)

  • Reaction Conditions :

    • Temperature : 70–90°C

    • Time : 12–24 hours

    • Catalyst : K₂CO₃ (3.3 equivalents relative to the starting material)

  • Mechanism :

    • K₂CO₃ deprotonates the phenolic OH group to form a phenoxide ion, which undergoes an SN2 reaction with 1-bromotetradecane.

Example from Literature

A similar method for methyl 3-(4-acetylthio-1-methoxycarbonyl-butoxy)benzoate achieved 37% yield using K₂CO₃ in DMF at 70°C. For methyl 3,4,5-tris(tetradecyloxy)benzoate, a 34% yield was reported with K₂CO₃ in 2-pentanone under reflux.

Optimization Strategies

Solvent Selection

SolventAdvantagesDisadvantages
DMF High polarity, enhances ion solubilityRequires careful purification
2-Pentanone Lower boiling point, easier workupModerate solubility for phenolates

Base Selection

BaseRole in ReactionLimitations
K₂CO₃ Effective deprotonation at moderate pHLimited for sterically hindered substrates
Cs₂CO₃ Stronger base for less acidic phenolsHigher cost

Purification and Characterization

Workup Procedure

  • Post-Reaction :

    • Cool the reaction mixture and dilute with ethyl acetate.

    • Wash with water and brine to remove residual base.

    • Dry over MgSO₄ and concentrate under reduced pressure.

  • Chromatography :

    • Flash chromatography : Use hexane/ethyl acetate gradients to isolate the product.

    • Recrystallization : Ethanol or acetone for high-purity solids.

Spectroscopic Data

TechniqueKey PeaksSource
¹H NMR δ 7.25 (s, 2H, aromatic), δ 4.00 (t, 6H, OCH₂) (tris(tetradecyloxy) analog)
¹³C NMR δ 171.82 (COOCH₃), δ 68.44 (OCH₂) (related compounds)

Challenges and Limitations

  • Steric Hindrance : The meta position reduces reactivity compared to para/ortho analogs.

  • Yield Variability : Reported yields range from 34% to 85% depending on substitution pattern and chain length.

  • Purification Complexity : Long alkyl chains necessitate careful chromatography to remove unreacted starting materials.

Data Tables

Table 1: Reaction Conditions for Benzoate Derivatives

SubstrateAlkyl HalideBaseSolventTemperatureYieldSource
Methyl 3-hydroxybenzoate1-BromoalkaneK₂CO₃DMF70°C37%
Methyl 3,4,5-trihydroxybenzoate1-BromotetradecaneK₂CO₃2-PentanoneReflux34%
Methyl 3,5-dihydroxybenzoate1-BromododecaneK₂CO₃DMF60°C85%

Table 2: Spectroscopic Data for this compound

PropertyValue/DescriptionSource
Molecular Formula C₂₂H₃₆O₃
Collision Cross Section 192.6 Ų ([M]+)
¹H NMR δ 7.25 (aromatic), δ 4.00 (OCH₂)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(tetradecyloxy)benzoate?

  • Methodology :

  • Esterification : React 3-hydroxybenzoic acid with tetradecyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux. Monitor reaction progress via TLC .
  • Coupling Agents : Use DCC/DMAP-mediated coupling of 3-hydroxybenzoic acid with methyl tetradecyl ether. Purify via column chromatography (hexane/EtOAc gradient) .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to alkylating agent) and reaction time (12–24 hrs) to maximize yield .

Q. How can this compound be characterized spectroscopically?

  • Techniques :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm ester linkage (δ ~3.8–4.3 ppm for methyl ester, δ ~4.1–4.5 ppm for tetradecyloxy group) and aromatic protons .
  • FT-IR : Identify ester carbonyl stretch (~1720 cm1^{-1}) and ether C-O-C vibrations (~1250 cm1^{-1}) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peak [M+H]+^+ at m/z 378.3 (calculated for C22_{22}H34_{34}O3_3) .

Q. What preliminary biological assays are suitable for screening its activity?

  • Approach :

  • Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via disk diffusion; compare with structurally similar benzoates showing MIC values of 25–50 µg/mL .
  • Enzyme Inhibition : Assess inhibition of lipoxygenase or acetylcholinesterase using spectrophotometric assays (IC50_{50} determination) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Strategy :

  • Crystallization : Use slow evaporation in CHCl3_3/hexane (1:3) at 4°C. Analyze crystals via single-crystal X-ray diffraction (SHELX suite for refinement) .
  • Data Interpretation : Compare bond lengths (C-O ester: ~1.34 Å) and dihedral angles with analogous structures (e.g., Methyl 3-(4-nitrophenyl)benzoate) to confirm conformation .

Q. How to address contradictions in reported solubility and stability data?

  • Systematic Analysis :

  • Solubility Profiling : Measure in solvents (e.g., DMSO, ethanol) via UV-Vis spectroscopy; compare with logP predictions (estimated ~6.2 using ChemDraw).
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Note discrepancies due to alkyl chain hydrolysis in acidic conditions .

Q. What computational methods predict its reactivity in nucleophilic acyl substitution?

  • Modeling :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate electrophilicity index (ω) to predict reactivity at the ester carbonyl (>2.5 eV suggests high susceptibility) .
  • MD Simulations : Simulate interactions with serine hydrolases to identify potential binding pockets for drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.